1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Diethyl-3,7-diazabicyclo[331]nonan-9-one is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diethylamine derivative with a ketone or aldehyde in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
科学的研究の応用
1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, where its unique structure allows for the formation of stable complexes with transition metals.
Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of advanced materials and as a building block for various chemical products.
作用機序
The mechanism of action of 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the bicyclic structure can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions. Additionally, the compound’s unique structure allows it to interact with biological molecules, potentially leading to antimicrobial or antiviral effects.
類似化合物との比較
Similar Compounds
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: This compound has a similar bicyclic structure but with methyl groups instead of ethyl groups.
3,7-Diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: This derivative has acetyl groups attached to the nitrogen atoms, which can alter its chemical properties and reactivity.
Uniqueness
1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is unique due to its specific substitution pattern and the presence of ethyl groups, which can influence its chemical behavior and potential applications. Its rigid bicyclic structure and closely spaced nitrogen atoms make it a valuable compound for various research and industrial purposes.
生物活性
1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a bicyclic compound that has garnered attention for its potential biological activities. As a derivative of bicyclo[3.3.1]nonane, this compound is structurally significant and may exhibit pharmacological properties relevant to various therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C13H22N2O, with a molecular weight of approximately 222.33 g/mol. Its structure features a bicyclic framework that is essential for its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of related bicyclic compounds against multidrug-resistant pathogens. For instance, pyrimidine-based derivatives have shown activity against Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL . While specific data on this compound is limited, its structural analogs indicate potential effectiveness against similar bacterial strains.
Anticancer Activity
The anticancer potential of bicyclic compounds is an area of active research. Compounds with similar structures have demonstrated significant cytotoxic effects on various cancer cell lines. For example, studies have reported IC50 values as low as 0.126 µM for certain derivatives against aggressive cancer types such as triple-negative breast cancer (TNBC) . This suggests that this compound may also exhibit selective toxicity towards cancer cells while sparing normal cells.
Case Studies and Research Findings
Study | Compound | Target | IC50/MIC Values | Notes |
---|---|---|---|---|
Study A | Pyrimidine Derivative | Staphylococcus aureus | MIC: 4-8 µg/mL | Effective against MRSA |
Study B | Bicyclic Analog | MDA-MB-231 TNBC Cells | IC50: 0.126 µM | Induces apoptosis |
Study C | Bicyclic Compound | H37Rv (TB Strain) | MIC: 0.5-1 µg/mL | Shows promise against drug-resistant TB |
Pharmacokinetics and Toxicology
Pharmacokinetic studies on similar compounds have revealed important insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, one compound exhibited moderate exposure with a maximum concentration (Cmax) of 592 ± 62 mg/mL and a slow elimination half-life (t1/2) of approximately 27.4 nM . Understanding these parameters for this compound will be crucial for assessing its viability as a therapeutic agent.
特性
IUPAC Name |
1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-3-10-5-12-7-11(4-2,9(10)14)8-13-6-10/h12-13H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFBTDVSTGPANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CNCC(C1=O)(CNC2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。